molecular formula C21H20N2O3 B5866962 N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea

N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea

Cat. No.: B5866962
M. Wt: 348.4 g/mol
InChI Key: SUPDJKPJLBDHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a urea derivative that has been synthesized through various methods and has shown promising results in various scientific fields.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea has been widely studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This compound has been found to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea is its potency and specificity. It has been shown to have potent anti-cancer properties and can inhibit the growth of various cancer cell lines. It has also been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain. However, one of the limitations of this compound is its solubility. It is not very soluble in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea. One direction is to further investigate its potential applications in cancer research. Studies could focus on optimizing the synthesis method of this compound to produce higher yields and better purity. Another direction is to investigate its potential applications in the treatment of Alzheimer's disease. Studies could focus on understanding the mechanism of action of this compound in preventing the formation of beta-amyloid plaques. Overall, this compound has shown promising results in various scientific fields and has the potential to be a valuable tool in scientific research.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea can be synthesized through various methods, including the reaction of 2-ethoxyaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-ethoxyaniline with 2-phenoxybenzoyl isocyanate in the presence of a base such as potassium carbonate. These methods have been optimized to produce high yields of this compound with excellent purity.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-phenoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-2-25-19-14-8-6-12-17(19)22-21(24)23-18-13-7-9-15-20(18)26-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPDJKPJLBDHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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